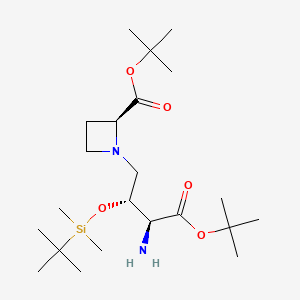
(S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate is a complex organic compound featuring multiple functional groups, including an azetidine ring, amino group, and various protecting groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((tert-butyldimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate typically involves several steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions, often using reagents like ammonia or amines under controlled conditions.
Protection of Functional Groups: The tert-butyl and tert-butyldimethylsilyl groups are introduced to protect sensitive functional groups during subsequent reactions. This is usually done using tert-butyl chloride and tert-butyldimethylsilyl chloride in the presence of a base.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques like chromatography.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to handle large quantities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the protected amino group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azetidine derivatives.
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential precursor for the synthesis of pharmaceutical compounds.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the development of new materials and chemical processes.
- Explored for its role in the production of high-value chemicals.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The protecting groups help in targeting specific sites without unwanted side reactions, ensuring the compound reaches its intended molecular targets.
Comparaison Avec Des Composés Similaires
- tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-hydroxy-4-oxobutyl)azetidine-2-carboxylate
- tert-Butyl 1-((2S,3S)-3-Amino-4-(tert-butoxy)-2-((trimethylsilyl)oxy)-4-oxobutyl)azetidine-2-carboxylate
Uniqueness:
- The presence of the tert-butyldimethylsilyl group provides unique steric and electronic properties, influencing the compound’s reactivity and stability.
- The specific configuration and protecting groups make it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C22H44N2O5Si |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
tert-butyl (2S)-1-[(2R,3S)-3-amino-2-[tert-butyl(dimethyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]azetidine-2-carboxylate |
InChI |
InChI=1S/C22H44N2O5Si/c1-20(2,3)27-18(25)15-12-13-24(15)14-16(29-30(10,11)22(7,8)9)17(23)19(26)28-21(4,5)6/h15-17H,12-14,23H2,1-11H3/t15-,16+,17-/m0/s1 |
Clé InChI |
XPHWAXKNEJCLTC-BBWFWOEESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CCN1C[C@H]([C@@H](C(=O)OC(C)(C)C)N)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C1CCN1CC(C(C(=O)OC(C)(C)C)N)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















